molecular formula C15H16F3NO4 B10809204 4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B10809204
M. Wt: 331.29 g/mol
InChI Key: PKPITNALFNRYTK-UHFFFAOYSA-N
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Description

4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrahydrofuran ring, a trifluoromethyl group, and an amino acid derivative, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amino Acid Derivative Formation: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Final Coupling and Oxidation: The final step involves coupling the intermediate compounds and oxidizing the product to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(methyl)phenyl]amino}butanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(chloromethyl)phenyl]amino}butanoic acid: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

4-oxo-3-(oxolan-2-yl)-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)9-3-1-4-10(7-9)19-14(22)11(8-13(20)21)12-5-2-6-23-12/h1,3-4,7,11-12H,2,5-6,8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPITNALFNRYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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